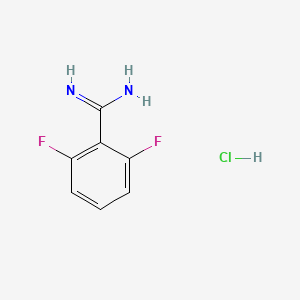

2,6-Difluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality 2,6-Difluoro-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPYBFCNRRWUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673683 | |

| Record name | 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304867-43-4 | |

| Record name | 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluoro-benzamidine hydrochloride physical and chemical properties

The following technical guide details the physicochemical properties, synthesis, and applications of 2,6-Difluorobenzamidine Hydrochloride , a specialized fragment used in medicinal chemistry and structural biology.

Executive Summary

2,6-Difluorobenzamidine Hydrochloride (2,6-DFBA·HCl) is a halogenated benzamidine derivative primarily utilized as a P1 residue mimic in the design of serine protease inhibitors. The introduction of fluorine atoms at the 2- and 6-positions of the phenyl ring exerts a dual effect: it electronically modulates the basicity of the amidine group (lowering pKa relative to benzamidine) and sterically restricts rotation within enzyme active sites. This compound serves as a critical fragment for probing the S1 specificity pocket of enzymes such as trypsin, thrombin, and Factor Xa, and acts as a metabolically stable bioisostere in fragment-based drug discovery (FBDD).

Part 1: Identity & Physicochemical Characterization

Chemical Identity

| Parameter | Specification |

| IUPAC Name | 2,6-Difluorobenzenecarboximidamide hydrochloride |

| Common Name | 2,6-Difluorobenzamidine HCl |

| Molecular Formula | C₇H₆F₂N₂[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 192.60 g/mol (Salt); 156.13 g/mol (Free Base) |

| CAS Number | Not widely listed in commercial catalogs; often custom synthesized. (Related: 3,5-isomer CAS 144797-68-2) |

| InChIKey | VCGXHAPBHZDDDJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)C(=N)N)F.Cl |

Physical Properties

| Property | Value / Description | Note |

| Appearance | Colorless to off-white solid | Crystalline powder form. |

| Melting Point | > 200°C (Decomposition) | Typical for amidine hydrochlorides; specific value varies by solvate. |

| Solubility | Soluble in Water, Methanol, DMSO | High polarity due to ionic amidinium headgroup. |

| pKa (Amidine) | ~10.5 - 11.0 (Estimated) | Lower than benzamidine (11.6) due to electron-withdrawing ortho-fluorines. |

| H-Bond Donors | 4 (Amidinium group) | Critical for Asp189 interaction in trypsin-like proteases. |

| H-Bond Acceptors | 2 (Fluorines) | Weak acceptors; primarily influence electrostatics. |

Spectroscopic Data (¹H NMR)

Solvent: DMSO-d₆

-

δ 9.91 (s, 2H): Amidine NH protons (broadened by exchange).

-

δ 9.84 (s, 2H): Amidine NH protons.

-

δ 7.75 (tt, J = 8.6, 6.6 Hz, 1H): Para-hydrogen (H4).

-

δ 7.36 (t, J = 8.6 Hz, 2H): Meta-hydrogens (H3, H5).

-

Interpretation: The splitting pattern confirms the symmetry of the 2,6-substitution. The downfield shift of the NH protons indicates strong hydrogen bonding capability and cationic character.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 2,6-difluorobenzamidine hydrochloride is classically achieved via the Pinner Reaction , which converts a nitrile to an amidine via an imidate intermediate. This route is preferred over direct ammonolysis due to the steric hindrance of the 2,6-fluorines.

Synthesis Protocol (Pinner Method)

Step 1: Formation of Imidate Ester (Pinner Salt)

-

Reagents: 2,6-Difluorobenzonitrile (1.0 eq), Anhydrous Ethanol (excess), Dry HCl gas (saturation).

-

Conditions: 0°C to Room Temperature, anhydrous conditions (exclusion of water is critical to prevent hydrolysis to amide).

-

Mechanism: HCl activates the nitrile carbon, facilitating nucleophilic attack by ethanol to form the ethyl imidate hydrochloride.

-

Observation: Precipitation of the imidate salt may occur.

Step 2: Ammonolysis to Amidine

-

Reagents: Ethyl 2,6-difluorobenzimidate hydrochloride (from Step 1), Ammonia (NH₃) in Ethanol or Methanol (saturated solution).

-

Conditions: Sealed vessel, Room Temperature to 40°C, 12-24 hours.

-

Workup: Concentration of solvent, washing with diethyl ether (to remove unreacted nitrile/amide), and recrystallization from EtOH/Ether.

Reaction Workflow Diagram

Caption: Two-step Pinner synthesis converting nitrile to amidine. Moisture control is critical to avoid amide byproduct.

Part 3: Chemical Reactivity & Stability

Hydrolytic Instability

Like all amidines, 2,6-DFBA·HCl is susceptible to hydrolysis, particularly in basic aqueous solutions, converting it to the thermodynamically stable 2,6-difluorobenzamide .

-

Storage: Must be stored under desiccant. The HCl salt is significantly more stable than the free base.

-

Solution Stability: Stable in acidic buffers (pH < 6). Rapid hydrolysis occurs at pH > 9.

pKa Modulation

The ortho-fluorine effect significantly alters the basicity.

-

Benzamidine pKa: ~11.6

-

2,6-Difluorobenzamidine pKa: ~10.5 - 11.0[10]

-

Mechanism: The high electronegativity of fluorine withdraws electron density from the aromatic ring (inductive effect, -I), which destabilizes the positive charge on the protonated amidinium nitrogen, thereby increasing acidity (lowering pKa). This makes the compound less basic than its unsubstituted parent, potentially altering its protonation state in physiological pockets with unusual pH environments.

Part 4: Biological Applications & Mechanism[11]

Serine Protease Inhibition

2,6-DFBA is a classic Arginine mimetic . It binds to the S1 pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa, Urokinase).

-

Binding Mode: The positively charged amidinium group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.

-

Role of Fluorine:

-

Metabolic Stability: The 2,6-substitution blocks the most reactive sites for metabolic oxidation (P450 metabolism), enhancing the scaffold's stability.

-

Electrostatic Scan: Fluorines create a quadrupole moment that can interact with orthogonal carbonyls or backbone amides in the protein active site, often used to tune binding affinity during lead optimization.

-

Interaction Map

Caption: Mechanistic binding diagram showing the critical salt bridge with Asp189 and steric interactions of fluorine atoms.

Part 5: Handling & Safety

Safety Data Sheet (SDS) Highlights

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[11]

Storage Conditions

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis.

References

-

Nottingham ePrints. Single-Carbon Atom Insertion into Aromatic Heterocycles. (Contains synthesis protocol and NMR data for 2,6-difluorobenzamidine HCl). Link

-

PubChem. Compound Summary: 2,6-Difluorobenzamidine Hydrochloride. (InChIKey: VCGXHAPBHZDDDJ-UHFFFAOYSA-N).[2][3] Link

-

Organic Chemistry Portal. Pinner Reaction: Synthesis of Amidines. Link

-

RCSB PDB. Crystal Structure of Trypsin Complexes. (General reference for benzamidine binding modes). Link

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 57075-81-7 CAS MSDS (2-Fluorobenzamidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,6-二氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,5-Difluorobenzamidine hydrochloride | 144797-68-2 [sigmaaldrich.com]

- 8. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-DL-phenylalanine methyl ester | C15H21NO4 | CID 3786800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to 2,6-Difluoro-benzamidine hydrochloride (CAS: 304867-43-4): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

2,6-Difluoro-benzamidine hydrochloride, a halogenated aromatic amidine, is a compound of increasing interest within the medicinal chemistry landscape. Its unique structural features, combining the reactivity of the benzamidine core with the modulating effects of fluorine substitution, position it as a valuable building block and a potential pharmacophore in the design of novel therapeutics. This guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications, with a particular focus on its potential as an inhibitor of store-operated calcium entry (SOCE) and its implications in cancer research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-Difluoro-benzamidine hydrochloride is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 304867-43-4 | [1][2][3][4][] |

| Molecular Formula | C₇H₇ClF₂N₂ | [1][2][3][4][] |

| Molecular Weight | 192.59 g/mol | [1][2][3][] |

| Appearance | Light brown solid | |

| Purity | ≥95% | [3] |

| IUPAC Name | 2,6-difluorobenzenecarboximidamide;hydrochloride | [3] |

| InChI Key | VXPYBFCNRRWUHE-UHFFFAOYSA-N | [3] |

Synthesis of 2,6-Difluoro-benzamidine hydrochloride

The synthesis of 2,6-Difluoro-benzamidine hydrochloride is a multi-step process that begins with the formation of its key precursor, 2,6-difluorobenzonitrile.

Part 1: Synthesis of 2,6-Difluorobenzonitrile

The efficient synthesis of 2,6-difluorobenzonitrile is crucial for the overall process. A common and effective method is the fluorination of 2,6-dichlorobenzonitrile.

Reaction:

Caption: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile.

Detailed Protocol:

This protocol is based on established methods for the synthesis of fluorinated aromatic nitriles.[1][3][6][7]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,6-dichlorobenzonitrile (1 eq.), anhydrous potassium fluoride (2.1-5.0 eq.), and a phase transfer catalyst such as a low-grade polyaliphatic alcohol ether compound (0.001-0.05 eq.).[7]

-

Reaction Conditions: Heat the reaction mixture to a temperature of 170-250°C under an inert atmosphere for 2-5 hours.[7]

-

Work-up and Purification: After the reaction is complete, the product, 2,6-difluorobenzonitrile, can be isolated by distillation.

Causality Behind Experimental Choices:

-

Choice of Fluorinating Agent: Potassium fluoride is a cost-effective and readily available source of fluoride ions.

-

Phase Transfer Catalyst: The use of a phase transfer catalyst is essential to facilitate the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.

-

Solvent: Sulfolane is a polar aprotic solvent with a high boiling point, making it suitable for high-temperature reactions.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, especially at elevated temperatures.

Part 2: Pinner Reaction for Amidine Synthesis

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are then readily converted to amidines.

Reaction:

Sources

- 1. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]

- 2. molcore.com [molcore.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 304867-43-4|2,6-Difluorobenzimidamide hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

Molecular structure of 2,6-Difluoro-benzamidine hydrochloride

Core Fragment for Serine Protease Inhibition & Structural Biology

Executive Summary

2,6-Difluoro-benzamidine hydrochloride (CAS: 304867-43-4) is a specialized pharmacophore used primarily in the development of serine protease inhibitors. Functioning as a P1 pocket mimetic, it targets the S1 specificity pocket of enzymes such as Thrombin, Factor Xa, and Trypsin. The introduction of fluorine atoms at the 2- and 6-positions provides critical modulation of the amidine’s basicity (

Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a benzene core substituted with a highly basic amidine group and two fluorine atoms at the ortho positions. This substitution pattern is not merely structural but electronic; the high electronegativity of fluorine withdraws electron density from the ring, influencing the amidine's protonation state.

| Property | Data |

| IUPAC Name | 2,6-difluorobenzenecarboximidamide hydrochloride |

| CAS Number | 304867-43-4 |

| Molecular Formula | |

| Molecular Weight | 192.59 g/mol |

| SMILES | C1=CC(=C(C(=C1)F)C(=N)N)F.Cl |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4] |

The Fluorine Effect: Electronic & Steric Modulation

The 2,6-difluoro substitution confers two distinct advantages over unsubstituted benzamidine:

-

Basicity Modulation (

Tuning): Unsubstituted benzamidine has a -

Metabolic Blocking: The C-2 and C-6 positions are common sites for oxidative metabolism. Fluorine blockade prevents hydroxylation, extending the half-life of the pharmacophore in vivo.

Synthetic Pathways & Process Chemistry

The industrial and laboratory standard for synthesizing 2,6-difluoro-benzamidine is the Pinner Reaction , which converts a nitrile precursor to an amidine via an imidate intermediate. This route is preferred for its high yield and the direct formation of the stable hydrochloride salt.

Synthesis Protocol

Precursor: 2,6-Difluorobenzonitrile (CAS: 1897-52-5)[5][6]

Step 1: Pinner Imidate Formation

-

Reagents: Dry HCl gas, Anhydrous Ethanol (or Methanol).

-

Conditions: 0°C to Room Temperature, anhydrous conditions are critical to prevent hydrolysis to the ester.

-

Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by the alcohol, forming the imidate hydrochloride salt.

Step 2: Amidine Formation

-

Reagents: Anhydrous Ammonia (

) in Ethanol. -

Conditions: Mild heating or reflux.

-

Mechanism: The ammonia nucleophile displaces the alkoxy group of the imidate, generating the amidine.

Reaction Workflow Diagram

Figure 1: Two-step Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.

Structural Biology: The P1 Interaction

In the context of Rational Drug Design, 2,6-difluoro-benzamidine is a classic P1 Fragment . It mimics the side chain of Arginine, the natural substrate for serine proteases like Trypsin and Thrombin.

Binding Mechanism

-

Salt Bridge: The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin numbering) at the bottom of the S1 pocket.

-

Hydrogen Bonding: The amidine protons donate hydrogen bonds to the backbone carbonyl of Gly219 and the hydroxyl of Ser190 .

-

Fluorine Interactions: The 2,6-fluorines are positioned to interact with the hydrophobic walls of the S1 pocket (often formed by Val213 or Cys191). They also displace high-energy water molecules, providing an entropic gain upon binding.

Interaction Diagram[2]

Figure 2: Schematic of the critical interactions within the S1 specificity pocket of a serine protease.

Analytical Characterization & Quality Control

To ensure the integrity of this fragment for biological assays, rigorous characterization is required.

NMR Spectroscopy[4][7]

-

NMR (DMSO-

-

~9.5–9.8 ppm (Broad s, 4H): Amidine protons (

-

~7.8 ppm (m, 1H): Aromatic proton at C-4 (

-

~7.4 ppm (t, 2H): Aromatic protons at C-3/C-5 (

-

~9.5–9.8 ppm (Broad s, 4H): Amidine protons (

-

NMR:

-

Single peak expected around

-110 to -115 ppm (relative to

-

HPLC Purity Method (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Aromatic ring absorption).

References

-

PubChem. 2,6-difluorobenzamidine hydrochloride (Compound). National Library of Medicine. Available at: [Link]

-

RCSB PDB. Crystal structure of beta-trypsin in complex with benzamidine (PDB ID: 1BTY). Protein Data Bank. Available at: [Link]

- Böhm, H. J., et al.Fluorine in medicinal chemistry. ChemBioChem, 2004.

Sources

- 1. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 2. 2,6-Difluorobenzamide(18063-03-1) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2,6-Difluoro-benzamidine Hydrochloride as a Serine Protease Inhibitor

The following technical guide details the application, mechanism, and experimental characterization of 2,6-Difluoro-benzamidine hydrochloride (2,6-DFB).

Executive Summary

2,6-Difluoro-benzamidine hydrochloride (2,6-DFB) represents a specialized structural probe and competitive inhibitor within the serine protease inhibitor class. While the unsubstituted parent compound, benzamidine, is the canonical S1 pocket binder, the introduction of fluorine atoms at the 2- and 6-positions introduces critical electronic and steric modulations. This guide outlines the physicochemical rationale for its use, its binding mechanism, and validated protocols for its synthesis and enzymatic characterization.

Chemical & Structural Basis[1]

Physicochemical Properties

The efficacy of 2,6-DFB stems from the specific perturbation of the benzamidine scaffold by the ortho-fluorine substituents.

-

Chemical Name: 2,6-difluorobenzenecarboximidamide hydrochloride[1]

-

Molecular Formula: C

H -

Molecular Weight: 192.59 g/mol (salt form)

-

Solubility: Soluble in water, DMSO, and methanol.

The "Fluorine Effect" in S1 Pocket Binding

The 2,6-difluoro substitution is not merely cosmetic; it fundamentally alters the inhibitor's interaction profile compared to unsubstituted benzamidine:

-

pKa Modulation: The strong electronegativity of the fluorine atoms (inductive effect,

) withdraws electron density from the amidine group. While benzamidine has a pKa of ~11.6, 2,6-DFB exhibits a lowered pKa. This reduction can influence the protonation state equilibrium at physiological pH (7.4), potentially altering the energy penalty of desolvation upon binding. -

Quadrupole Moment Inversion: Benzene has a negative quadrupole moment (electron-rich face). Fluorination redistributes this charge, depleting the

-cloud electron density. This can enhance -

Conformational Restriction: The ortho-fluorines introduce steric bulk that may restrict the rotation of the phenyl ring relative to the amidine group, potentially pre-organizing the molecule into a bioactive conformation that minimizes entropy loss upon binding.

Mechanism of Action

2,6-DFB functions as a reversible competitive inhibitor . It targets the S1 specificity pocket of serine proteases (Trypsin, Thrombin, Factor Xa).

Binding Topology

The binding mode is anchored by a salt bridge, but stabilized by the fluorinated scaffold:

-

Primary Anchor: The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of the conserved Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.

-

Hydrogen Bonding: The amidine protons donate hydrogen bonds to the carbonyl oxygen of Glycine 219 and the hydroxyl of Serine 190 .

-

Hydrophobic/Electronic Interaction: The 2,6-difluorophenyl moiety occupies the hydrophobic S1 cleft. The fluorine atoms may engage in multipolar interactions with the backbone carbonyls of residues 214-216, a feature absent in the non-fluorinated parent.

Visualization of Signaling/Binding Pathway

Figure 1: Mechanism of competitive inhibition showing the blockade of the catalytic cycle via S1 pocket occlusion.

Inhibition Profile

The following table summarizes the expected inhibition characteristics based on the benzamidine scaffold's selectivity profile.

| Target Protease | PDB Code (Parent)* | Binding Affinity (Ki) | Selectivity Basis |

| Trypsin | 3PTB | Low | Deep S1 pocket accommodates the phenyl ring; Asp189 anchor is critical. |

| Thrombin | 1DWB | Mid | S1 pocket is more restricted; 2,6-substitution may clash with Tyr228 or Trp215 depending on conformation. |

| Factor Xa | 1FAX | Variable | S1 pocket is similar to trypsin but the "aryl binding" S4 pocket is often the target for high-affinity drugs. 2,6-DFB serves as a fragment anchor. |

*Note: PDB codes refer to the unsubstituted benzamidine complexes, serving as the structural template for 2,6-DFB modeling.

Experimental Protocols

Protocol A: Synthesis of 2,6-Difluoro-benzamidine HCl

Rationale: Commercial availability can be sporadic. This Pinner-reaction-based protocol ensures a high-purity supply.

Reagents: 2,6-Difluorobenzonitrile, Anhydrous Ethanol, HCl gas (or Acetyl Chloride/EtOH), Anhydrous Ether, Ammonia (gas or methanolic).

-

Imidate Formation:

-

Dissolve 2,6-difluorobenzonitrile (10 mmol) in anhydrous ethanol (5 mL) and anhydrous ether (20 mL).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30–60 minutes until saturation (alternatively, add acetyl chloride dropwise to the ethanol solution to generate HCl in situ).

-

Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white solid.

-

-

Amidine Conversion:

-

Filter the imidate precipitate and wash with cold anhydrous ether to remove excess acid.

-

Resuspend the solid in anhydrous ethanol (10 mL).

-

Treat with an excess of anhydrous ammonia (7M in methanol) at 0°C.

-

Stir at room temperature for 12 hours.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude solid from Ethanol/Ether.

-

Validation: Confirm structure via 1H-NMR (D2O) and Mass Spectrometry (ESI+).

-

Protocol B: Enzymatic Inhibition Assay (IC50 Determination)

Rationale: To quantify the potency of 2,6-DFB against a target protease (e.g., Trypsin).

Materials:

-

Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl

. -

Enzyme: Bovine Trypsin (stock 1

M in 1 mM HCl). -

Substrate: BAPNA (N

-Benzoyl-L-arginine 4-nitroanilide), stock 20 mM in DMSO. -

Inhibitor: 2,6-DFB (prepare serial dilutions: 0.1

M to 1000

Workflow:

-

Pre-incubation: In a 96-well microplate, add 150

L of Buffer. Add 10 -

Reaction Initiation: Add 20

L of BAPNA substrate (final conc. 1 mM, > Km). -

Measurement: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

Analysis: Calculate the initial velocity (

) for each inhibitor concentration. Plot

Protocol C: Crystallization Soaking Experiment

Rationale: To structurally validate the binding mode.

Figure 2: Crystallographic workflow for determining the inhibitor-protease complex structure.

Applications in Drug Discovery[3][4]

2,6-DFB is rarely a final drug candidate but serves as a critical Fragment-Based Drug Discovery (FBDD) tool:

-

Fragment Linking: The 2,6-difluoro motif can be linked to P2-P4 binders to generate high-affinity Factor Xa or Thrombin inhibitors.

-

X-Ray Crystallography Probe: Used to stabilize proteases during crystallization, preventing autolysis while providing a defined density in the active site for phasing.

-

Chemical Biology: Used as a competitive eluent in affinity chromatography purification of serine proteases.

References

-

Mechanism of Serine Proteases: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews.

-

Benzamidine Binding: Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica.

-

Fluorine in Drug Design: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

- Pinner Synthesis: Pinner, A. (1892). "Die Imidoäther und ihre Derivate." Oppenheim, Berlin. (Classic reaction reference).

-

Trypsin Inhibition Assays: Biochemical assays for serine protease inhibitors.[2] Sigma-Aldrich Technical Bulletins.

Sources

The Strategic Advantage of Fluorination in Benzamidine Derivatives: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the compelling biological activities of fluorinated benzamidine derivatives, offering a technical exploration for scientists engaged in drug discovery and development. By integrating the unique physicochemical properties of fluorine with the established pharmacophore of benzamidine, researchers can unlock novel therapeutic potential. This document will navigate the scientific rationale, key experimental validations, and mechanistic insights into this promising class of compounds.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

Benzamidine and its derivatives are recognized as competitive inhibitors of trypsin-like serine proteases, a crucial class of enzymes involved in a multitude of physiological and pathological processes.[1] The positively charged amidinium group mimics the side chain of arginine and lysine, allowing these compounds to bind effectively to the S1 pocket of these proteases.[1] This inherent affinity has positioned benzamidine as a foundational scaffold in the design of inhibitors for enzymes such as thrombin, trypsin, and plasmin.[2][3]

The Fluorine Advantage: Enhancing Potency and Modulating Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's:

-

Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, enhancing binding affinity.[4]

-

Metabolic Stability: The C-F bond is highly stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.

-

Lipophilicity and Bioavailability: Strategic fluorination can modulate a compound's lipophilicity, which in turn affects its solubility, cell permeability, and overall bioavailability.[5]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing the ionization state of the molecule at physiological pH and potentially improving cell penetration.

By strategically incorporating fluorine atoms onto the benzamidine scaffold, it is possible to fine-tune the inhibitory potency and selectivity of these derivatives against specific serine proteases.

Antimicrobial Activity: A Renewed Approach to Combating Bacterial Resistance

Fluorinated benzamidine derivatives have demonstrated significant potential as antimicrobial agents, particularly against pathogens implicated in periodontal disease.

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the antimicrobial efficacy of a compound. The table below summarizes the MIC values for a series of novel benzamidine analogues (NBAs) against various pathogens.

| Compound | P. gingivalis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| NBA-1 | 31.25 - 250 | Not Reported | [6] |

| NBA-2 | 31.25 - 125 | Not Reported | [7] |

| NBA-3 | Not Reported | 62.5 |

These results indicate that benzamidine derivatives, including those with fluorine substitutions, exhibit potent antibacterial activity.[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following broth microdilution protocol is a standard method for determining the MIC of a compound.[8]

Objective: To determine the lowest concentration of a fluorinated benzamidine derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture in mid-logarithmic growth phase

-

Fluorinated benzamidine derivative stock solution

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the fluorinated benzamidine derivative in MHB in a 96-well plate.

-

Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final volume of 100 µL per well.

-

Include a positive control (bacteria and MHB without the compound) and a negative control (MHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm using a microplate reader.[8]

Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

Fluorinated benzamidine and related structures have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Studies have shown that certain fluorinated benzamidine derivatives can induce apoptosis, a programmed cell death mechanism, in cancer cells. For instance, a novel bithiophene-fluorobenzamidine (BFB) was found to induce both extrinsic and intrinsic apoptosis in HCT-116 colon cancer cells.[9] This was evidenced by the upregulation of pro-apoptotic markers such as FasL, TRAIL, p53, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[9]

Figure 2: Proposed apoptotic pathways induced by fluorinated benzamidines.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Bithiophene-Fluorobenzamidine (BFB) | HCT-116 | ~0.3 | [9] |

| Fluorinated Aminophenylhydrazine 6 | A549 | 0.64 | [10] |

The low micromolar and even nanomolar IC50 values highlight the potent anticancer activity of these fluorinated derivatives.[9][10]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a fluorinated benzamidine derivative that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated benzamidine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Serine Protease Inhibition: Mechanism and Therapeutic Implications

As previously mentioned, the benzamidine moiety is a well-established inhibitor of serine proteases. Fluorination can enhance this inhibitory activity and introduce selectivity for specific proteases.

Key Serine Protease Targets

-

Thrombin: A key enzyme in the coagulation cascade, making its inhibitors potential anticoagulants.[11][12]

-

Trypsin: A digestive enzyme, but also involved in various pathological processes, including pancreatitis and cancer.[13]

-

Matriptase: A transmembrane serine protease that is overexpressed in a variety of cancers and contributes to tumor progression and metastasis.[14][15]

-

Urokinase Plasminogen Activator (uPA): Plays a critical role in cancer invasion and metastasis through the degradation of the extracellular matrix.[16][17]

Quantitative Inhibition Data

The inhibitory constant (Ki) is a measure of the potency of an inhibitor.

| Inhibitor | Protease | Ki or IC50 | Reference |

| Benzamidine | Matriptase-2 | >400 µM (IC50) | [7][14] |

| 4-amidinophenylpyruvic acid | Tryptase | 0.71 µM (Ki) | [7] |

| Benzamidine | Trypsin | -22 to -26 kJ/mol (binding affinity) | [9] |

While specific Ki values for a wide range of fluorinated benzamidines are not extensively documented in the readily available literature, the general principles of benzamidine inhibition and the enhancing effects of fluorination provide a strong rationale for their development as potent and selective serine protease inhibitors.

Experimental Protocol: Fluorometric Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific serine protease using a fluorogenic substrate.

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a fluorinated benzamidine derivative against a target serine protease.

Materials:

-

Purified serine protease

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)

-

Fluorinated benzamidine derivative stock solution

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the fluorinated benzamidine derivative at various concentrations, and the serine protease.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition.

Figure 3: General workflow for a fluorometric serine protease inhibition assay.

Impact on Cellular Signaling Pathways

The inhibition of serine proteases by fluorinated benzamidine derivatives can have significant downstream effects on cellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. For example, several serine proteases are known to activate the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[16] By inhibiting these proteases, fluorinated benzamidines can potentially modulate these pathways, contributing to their therapeutic effects.

Conclusion and Future Directions

Fluorinated benzamidine derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine can enhance their potency as antimicrobial and anticancer agents, primarily through the inhibition of serine proteases. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise structure-activity relationships, identifying specific serine protease targets for different disease states, and further exploring the impact of these compounds on key cellular signaling pathways. This will undoubtedly pave the way for the development of novel and effective therapeutics based on the fluorinated benzamidine scaffold.

References

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

-

Monash University. (n.d.). Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis. [Link]

-

Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

-

Leppkes, J. (2022). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin. [Link]

-

Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004. [Link]

-

Fuloria, S., et al. (2021). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 26(23), 7291. [Link]

-

Stürzebecher, A., et al. (2016). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 21(11), 1481. [Link]

-

Yilmaz, I., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pharmaceutical Sciences, 26(4), 346-355. [Link]

-

Maretzky, T., et al. (1994). Inhibition of human mast cell tryptase by benzamidine derivatives. Biochemical Pharmacology, 48(5), 935-941. [Link]

-

El-Sayed, N. F., et al. (2019). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1864-1875. [Link]

-

Stürzebecher, J., et al. (1983). Inhibition of Bovine and Human Thrombins by Derivatives of Benzamidine. Thrombosis Research, 29(6), 635-642. [Link]

-

Sun, L., et al. (2022). Sodium fluoride induces renal inflammatory responses by activating NF-κB signaling pathway and reducing anti-inflammatory cytokine expression in mice. Ecotoxicology and Environmental Safety, 239, 113645. [Link]

-

Zhang, Y., et al. (2024). Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens. Poultry Science, 103(5), 103606. [Link]

-

Cui, H., et al. (2017). Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice. Biological Trace Element Research, 179(1), 99-105. [Link]

-

Abuarab, N., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2821. [Link]

-

Hammami, T., et al. (2012). New 3-amidinophenylalanine-derived inhibitors of matriptase. Bioorganic & Medicinal Chemistry Letters, 22(21), 6573-6578. [Link]

-

Peterson, J. H., et al. (2010). Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model. Journal of Molecular Modeling, 16(2), 275-287. [Link]

-

Jung, H., et al. (2004). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters, 14(20), 5091-5095. [Link]

-

Smirnova, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

Tan, P. T., & Shair, K. H. (2018). NF-kappaB: Two Sides of the Same Coin. Cancers, 10(4), 93. [Link]

-

Yoshimatsu, K., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 15(31), 6536-6540. [Link]

-

Smirnova, T., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]

-

Lee, S. L., et al. (2003). Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1. Journal of Biological Chemistry, 278(41), 40168-40175. [Link]

-

Sharma, G., & Pandey, A. (2020). Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy. Frontiers in Pharmacology, 11, 87. [Link]

-

Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antibiotics. [Link]

-

Gillis, E. P., et al. (2007). A crystallographic survey of carbon–halogen contacts with carbonyl groups. Journal of the American Chemical Society, 129(51), 15766-15767. [Link]

-

Stürzebecher, J., et al. (1983). Inhibition of Bovine and Human Thrombins by Derivatives of Benzamidine. Thrombosis Research, 29(6), 635-642. [Link]

-

Zhang, C., et al. (2018). Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. Molecules, 23(11), 2954. [Link]

-

The Analytical Based Development Center (ABDC WorkShop). (n.d.). Protease Inhibitor & Reduction Agents. [Link]

-

Cho, E. H., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4785. [Link]

-

Stürzebecher, J., & Markwardt, F. (1978). [Synthetic inhibitors of serine proteinases. 17. The effect of benzamidine derivatives on the activity of urokinase and the reduction of fibrinolysis]. Die Pharmazie, 33(9), 599-602. [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human mast cell tryptase by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prebound State Discovered in the Unbinding Pathway of Fluorinated Variants of the Trypsin–BPTI Complex Using Random Acceleration Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of bovine and human thrombins by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluoro-benzamidine Hydrochloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-benzamidine hydrochloride, a fluorinated aromatic amidine of significant interest to the pharmaceutical and drug discovery sectors. While the specific historical genesis of this compound is not extensively documented in seminal publications, its emergence is logically situated within the broader expansion of organofluorine chemistry in medicinal applications. This guide delineates the physicochemical properties of the compound, provides detailed, field-proven synthetic protocols for its preparation from commercially available precursors, and explores its current and potential applications, particularly in the context of enzyme inhibition. The strategic incorporation of fluorine atoms onto the benzamidine scaffold imparts unique electronic properties that can modulate bioactivity, metabolic stability, and binding affinity, making it a valuable building block for modern drug development.

Introduction and Physicochemical Profile

2,6-Difluoro-benzamidine hydrochloride is a synthetically derived organic salt. The benzamidine moiety is a well-established pharmacophore known for its ability to mimic the guanidinium group of arginine, enabling it to act as a competitive inhibitor for a variety of enzymes, most notably serine proteases such as trypsin and thrombin.[1] The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly alters the molecule's electronic landscape. Fluorine's high electronegativity can influence the pKa of the amidinium group, potentially enhancing its binding affinity to target enzymes.[2][3][4] Furthermore, the carbon-fluorine bond is exceptionally stable, which can confer increased metabolic resistance to the compound.[2][3]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2,6-difluorobenzenecarboximidamide;hydrochloride | [4] |

| CAS Number | 304867-43-4 | [4] |

| Molecular Formula | C₇H₇ClF₂N₂ | |

| Molecular Weight | 192.59 g/mol | BOC Sciences |

| Appearance | Light Brown Solid | |

| Purity | ≥96% (typical) | |

| InChI Key | VXPYBFCNRRWUHE-UHFFFAOYSA-N | [4] |

Discovery and History

The precise date and discoverer of 2,6-Difluoro-benzamidine hydrochloride are not clearly documented in readily available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) registration number, 304867-43-4, and its availability from various chemical suppliers. The history of this compound is intrinsically linked to the rise of fluorine in medicinal chemistry, a field that gained significant momentum in the mid-20th century. The first fluorinated drug, fludrocortisone, was introduced in 1954, followed by the anticancer agent 5-fluorouracil in 1957. These early successes spurred extensive research into the effects of fluorination on the biological activity of organic molecules.

Given that benzamidine itself is a classic serine protease inhibitor, it is highly probable that 2,6-Difluoro-benzamidine hydrochloride was first synthesized as part of structure-activity relationship (SAR) studies aimed at improving the potency, selectivity, and pharmacokinetic properties of benzamidine-based enzyme inhibitors. The strategic placement of fluorine atoms to modulate electronic and metabolic properties is a common tactic in modern drug discovery.

Synthetic Pathways and Experimental Protocols

The synthesis of 2,6-Difluoro-benzamidine hydrochloride can be logically approached from its nitrile precursor, 2,6-difluorobenzonitrile. Two primary and scientifically robust pathways are presented here: the classical Pinner reaction and a method proceeding through a benzamidoxime intermediate.

Synthesis of the Key Precursor: 2,6-Difluorobenzonitrile

The starting material, 2,6-difluorobenzonitrile, is commercially available but can also be synthesized from 2,6-dichlorobenzonitrile via a halogen exchange (Halex) reaction.

-

Reaction: Fluorination of 2,6-dichlorobenzonitrile using an alkali metal fluoride.

-

Rationale: This nucleophilic aromatic substitution is a standard method for introducing fluorine into aromatic rings. The use of a high-boiling polar aprotic solvent like sulfolane is crucial to achieve the necessary reaction temperatures and to solubilize the fluoride salt. A phase-transfer catalyst can be employed to enhance the reaction rate.

Pathway 1: The Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into amidines via an intermediate imino ester hydrochloride (Pinner salt).

Caption: Pinner reaction workflow for 2,6-Difluoro-benzamidine hydrochloride synthesis.

Step 1: Formation of Ethyl 2,6-difluorobenzimidate hydrochloride (Pinner Salt)

-

System Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube is charged with 2,6-difluorobenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). The flask is cooled in an ice bath.

-

Reaction: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C. The reaction is continued until the nitrile is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a precipitate (the Pinner salt) is typically observed.

-

Isolation of Intermediate: The reaction mixture is typically used directly in the next step without isolation of the Pinner salt. If desired, the salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Ammonolysis to 2,6-Difluoro-benzamidine hydrochloride

-

System Setup: The flask containing the Pinner salt is cooled in an ice bath.

-

Reaction: A solution of anhydrous ammonia in ethanol is added slowly to the stirred suspension of the Pinner salt. The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether to remove any non-polar impurities and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure 2,6-Difluoro-benzamidine hydrochloride.

Pathway 2: Synthesis via Benzamidoxime Intermediate

An alternative route involves the formation of a benzamidoxime, which is then reduced to the corresponding amidine.

Caption: Benzamidoxime route for 2,6-Difluoro-benzamidine hydrochloride synthesis.

Step 1: Synthesis of 2,6-Difluoro-N'-hydroxybenzenecarboximidamide

-

System Setup: A solution of hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium bicarbonate (1.5 eq) in ethanol is prepared in a round-bottom flask.

-

Reaction: 2,6-Difluorobenzonitrile (1.0 eq) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude benzamidoxime can be purified by recrystallization.

Step 2: Reduction to 2,6-Difluoro-benzamidine and Hydrochloride Salt Formation

-

System Setup: The purified benzamidoxime (1.0 eq) is dissolved in a suitable solvent such as ethanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.

-

Work-up and Salt Formation: The catalyst is removed by filtration through celite. The filtrate is then treated with a solution of hydrogen chloride in ethanol or diethyl ether. The resulting precipitate of 2,6-Difluoro-benzamidine hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum.

Applications in Drug Discovery and Development

The primary utility of 2,6-Difluoro-benzamidine hydrochloride lies in its role as a scaffold and building block in medicinal chemistry, particularly for the design of enzyme inhibitors.

Serine Protease Inhibition

Benzamidines are well-known inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including digestion, blood coagulation, and inflammation.[1] The positively charged amidinium group at physiological pH allows it to bind to the negatively charged aspartate residue in the S1 pocket of many serine proteases, thus acting as a competitive inhibitor. The 2,6-difluoro substitution can enhance this interaction by modulating the electronic properties of the aromatic ring and potentially forming favorable interactions with the protein.

Broader Applications of Fluorinated Benzamidines

The incorporation of fluorine into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[2][3][4] As such, 2,6-Difluoro-benzamidine hydrochloride is a valuable starting point for the synthesis of more complex molecules targeting a wide range of biological targets beyond serine proteases. The amidine group itself is a versatile functional group that can be further modified to explore diverse chemical space.

Conclusion

2,6-Difluoro-benzamidine hydrochloride represents a confluence of two important themes in modern medicinal chemistry: the utility of the benzamidine scaffold as an enzyme inhibitor and the strategic use of fluorine to enhance molecular properties. While its own discovery is not prominently documented, its value as a synthetic intermediate is clear. The synthetic routes outlined in this guide, based on well-established chemical principles, provide reliable methods for its preparation. As the demand for more potent, selective, and metabolically stable drug candidates continues to grow, the importance of fluorinated building blocks like 2,6-Difluoro-benzamidine hydrochloride in the drug discovery and development pipeline is set to increase.

References

-

MDPI. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

-

National Center for Biotechnology Information. 2,6-Difluorobenzamide. PubChem Compound Summary for CID 87439. [Link]

-

Wikipedia. Benzamidine. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Google Patents.

-

National Center for Biotechnology Information. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

- Google Patents. Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.

-

ResearchGate. Facile Synthesis of Two Benzamidine-steroid Derivatives. [Link]

-

ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

-

Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

-

Organic Syntheses Procedure. acetamidine hydrochloride. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. [Link]

-

National Center for Biotechnology Information. Enzymatic synthesis of fluorinated compounds. [Link]

-

ResearchGate. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]

-

National Center for Biotechnology Information. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

-

ResearchGate. Review: Fluorine in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

Beilstein Journals. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Searching chemical databases in the pre-history of cheminformatics. [Link]

-

CAS. CAS REGISTRY. [Link]

-

Wikipedia. CAS Registry Number. [Link]

-

CAS. CAS Databases Documentation. [Link]

-

CAS. CAS SciFinder. [Link]

- Google Patents. Noncorrosive priming composition.

-

Justia Patents. Synthesis of hexanitrobenzene. [Link]

-

CAS. Patent Kind Codes for CAS Basic & Patent Family Members. [Link]

-

CAS. Coverage of CAS Basic Patents by Year. [Link]

-

Capot Chemical. MSDS of 2,6-Difluoro-benzamidine hydrochloride. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

Methodological & Application

Using 2,6-Difluoro-benzamidine hydrochloride in enzyme inhibition assays

Application Note: Characterization and Use of 2,6-Difluoro-benzamidine Hydrochloride in Serine Protease Inhibition

Executive Summary

This guide details the experimental protocols for utilizing 2,6-Difluoro-benzamidine hydrochloride (2,6-DFB) as a competitive inhibitor in serine protease assays and structural biology applications. While unsubstituted benzamidine is a classic S1-pocket binder (

Scientific Background & Mechanism

Mechanism of Action

2,6-Difluoro-benzamidine functions as a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).

-

Pharmacophore: The amidine group (

) acts as an arginine side-chain mimetic, forming a salt bridge with the catalytic aspartate (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket. -

The Fluorine Effect: The introduction of fluorine atoms at the 2- and 6-positions (ortho to the amidine) introduces unique physicochemical properties:

-

Electronic Modulation: Fluorine is highly electronegative, which lowers the

of the amidine group compared to the unsubstituted parent. This can alter the protonation state equilibrium at physiological pH. -

Multipole Interactions: The C-F bonds can engage in orthogonal multipolar interactions with backbone carbonyls (e.g., Gly216) in the enzyme active site, potentially stabilizing specific conformations distinct from benzamidine.

-

Steric Occlusion: The 2,6-substitution restricts the rotation of the phenyl ring relative to the amidine, pre-organizing the inhibitor for binding.

-

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the experimental workflow for

Caption: Competitive inhibition mechanism of serine proteases by 2,6-Difluoro-benzamidine and the associated experimental workflow.

Material Preparation

Compound: 2,6-Difluoro-benzamidine hydrochloride Molecular Weight: ~192.6 g/mol (free base ~156.13 + HCl) Storage: -20°C, desiccated. Hygroscopic.

Stock Solution Protocol

Unlike simple benzamidine, the fluorinated derivative may have altered solubility.

-

Primary Stock (100 mM): Dissolve the solid in 100% DMSO .

-

Rationale: DMSO ensures complete solubilization and prevents hydrolysis or precipitation during freeze-thaw cycles.

-

Calculation: To prepare 1 mL, weigh 19.26 mg of the HCl salt and dissolve in 1 mL anhydrous DMSO.

-

-

Working Stock (1 mM - 10 mM): Dilute the Primary Stock into deionized water or assay buffer.

-

Note: Keep DMSO concentration in the final assay < 1% to avoid solvent effects on enzyme activity.

-

Protocol: Determination of Inhibition Constant ( )

This protocol uses a chromogenic substrate (e.g., BAPNA for trypsin or S-2238 for thrombin) to measure residual enzyme activity.

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.8.

-

Enzyme: Bovine Trypsin (or target protease), final conc. 10–50 nM.

-

Substrate: BAPNA (

-Benzoyl-DL-arginine 4-nitroanilide), final conc. near -

Inhibitor: 2,6-Difluoro-benzamidine HCl (0, 10, 50, 100, 200, 500 µM).

Assay Steps

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Inhibitor Addition: Add 10 µL of Inhibitor Working Stock (at 10x desired final conc.) to wells. Include a "0 µM Inhibitor" control (buffer only).

-

Enzyme Addition: Add 80 µL of Enzyme solution.

-

Pre-Incubation: Incubate for 15 minutes at 25°C .

-

Critical: This allows the [EI] equilibrium to establish before the substrate competes.

-

-

Substrate Initiation: Add 10 µL of Substrate (10x stock). Rapidly mix.

-

Kinetic Read: Immediately monitor Absorbance at 405 nm every 30 seconds for 10 minutes.

Data Analysis

Calculate the initial velocity (

Method A: Dixon Plot (Single Substrate Conc.)

-

Plot

(y-axis) vs. -

The x-intercept equals

. -

Note: This requires accurate knowledge of the enzyme's

for the substrate.

Method B: Cheng-Prusoff Equation (IC50 to Ki)

-

Plot

vs. -

Calculate

using:-

If

, then

-

Application: Protein Crystallography Soaking

Benzamidine derivatives are frequently used to stabilize protease crystals or map the S1 pocket.

Protocol:

-

Crystal Growth: Grow apo-crystals of the serine protease (e.g., Trypsin) using standard hanging drop vapor diffusion.

-

Soaking Solution: Prepare a solution containing the mother liquor + 10–50 mM 2,6-Difluoro-benzamidine .

-

Concentration: High concentrations are required to drive occupancy to >90% within the crystal lattice.

-

-

Soak Time: Transfer crystals to the soaking solution for 1–24 hours .

-

Observation: Monitor crystals for cracking (osmotic shock). If cracking occurs, increase glycerol concentration or step-wise increase inhibitor concentration.

-

-

Cryo-protection: Flash cool in liquid nitrogen using mother liquor + 20% glycerol + inhibitor.

Troubleshooting & Validation

| Issue | Possible Cause | Solution |

| No Inhibition Observed | Hydrolysis of Amidine | Ensure fresh stock preparation; store powder desiccated. |

| Precipitation in Well | Low Solubility of 2,6-DFB | Limit final concentration to <1 mM; ensure DMSO <5%. |

| Non-Linear Kinetics | Substrate Depletion | Reduce enzyme concentration or measure shorter time window (initial rate). |

| High Background Abs | Compound Oxidation | 2,6-difluoroanilines can oxidize; use fresh, colorless stock. |

References

-

Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine. European Journal of Biochemistry, 6(4), 502–506.

- Böhm, M., et al. (1999). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (Discusses the electronic effects of fluorine substitution on basicity and binding).

-

RCSB PDB. Crystal Structure of Trypsin with Benzamidine (PDB: 3PTB).

-

Sigma-Aldrich. Benzamidine Hydrochloride Product Information.

Application Note: Protocol for Solubilizing 2,6-Difluoro-benzamidine Hydrochloride

Abstract & Scientific Context

2,6-Difluoro-benzamidine hydrochloride is a specialized reversible competitive inhibitor of serine proteases, particularly trypsin-like enzymes (e.g., thrombin, Factor Xa).[1] Structurally, the fluorine substitutions at the 2 and 6 positions of the phenyl ring modulate the pKa of the amidine group and alter the electrostatic potential of the inhibitor, often enhancing selectivity or binding affinity within the S1 specificity pocket of the target enzyme compared to the parent benzamidine.[1]

This protocol addresses the critical challenge of preparing stable, homogenous stock solutions.[1] While the hydrochloride salt form confers water solubility, the fluorinated aromatic ring introduces lipophilic characteristics that can lead to micro-precipitation if not handled correctly.[1] This guide ensures maximum solubility retention and biological activity for enzymatic assays, protein crystallography, and kinetic studies.[1]

Pre-Solubilization Checklist

Physicochemical Properties[1][2]

-

Molecular Weight: 192.59 g/mol [][4]

-

Appearance: White to off-white crystalline solid[1]

-

Hygroscopy: Moderate (Protect from moisture)[1]

Solvent Compatibility Table

Data derived from benzamidine class behavior and fluorinated analog properties.[1]

| Solvent | Solubility Limit (Approx.) | Suitability | Application Context |

| Water (deionized) | ~30–50 mg/mL | High | Immediate enzymatic assays; Crystallography.[1] |

| DMSO | ~25–30 mg/mL | High | Compound libraries; Long-term storage at -20°C. |

| Ethanol | ~10–15 mg/mL | Moderate | Specific organic synthesis or non-biological assays.[1] |

| PBS (pH 7.2) | ~3–5 mg/mL | Low | Not recommended for Stock. Salting-out effect reduces solubility.[1] |

Critical Note: Do not attempt to make high-concentration stock solutions (>10 mM) directly in Phosphate Buffered Saline (PBS).[1] The high ionic strength of PBS can suppress the solubility of the benzamidine salt ("salting out").[1] Always prepare a concentrated stock in water or DMSO first, then dilute into the reaction buffer.[1]

Experimental Protocols

Protocol A: Aqueous Stock Solution (Recommended for Immediate Use)

Target Concentration: 100 mM Best For: Protein crystallography, acute enzymatic inhibition assays.[1]

-

Calculate Mass: To prepare 1 mL of a 100 mM stock, weigh 19.26 mg of 2,6-Difluoro-benzamidine HCl.[1]

-

Vessel Selection: Use a sterile, 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1 mL of molecular biology grade (nuclease-free) water.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If the solution remains hazy, sonicate in a water bath at room temperature for 5 minutes. The fluorinated ring can slow down crystal lattice disruption.[1]

-

-

Filtration (Optional but Recommended): Pass the solution through a 0.22 µm PVDF or PES syringe filter to remove micro-particulates, especially if used for crystallography or cell-based assays.[1]

-

Usage: Keep on ice. Use within 24 hours.

Protocol B: DMSO Stock Solution (Recommended for Storage)

Target Concentration: 100 mM Best For: Long-term storage, high-throughput screening.[1]

-

Preparation: Weigh 19.26 mg of compound into a sterile amber vial (to protect from light).

-

Solvent: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex until clear. This usually occurs rapidly (<30 seconds).[1]

-

Aliquot: Dispense into 50–100 µL aliquots in cryogenic vials.

-

Storage: Store at -20°C or -80°C. Stable for 6–12 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and handling based on the experimental endpoint.

Figure 1: Decision tree for solubilization ensuring optimal stability and assay compatibility.

Quality Control & Self-Validation

To ensure the trustworthiness of your stock solution, perform this Self-Validation Step before every critical experiment:

-

The "Schlieren" Test: Hold the tube against a light source.[1] Swirl gently. If you see "ropes" or oily streaks (Schlieren lines) that persist, the compound is not fully dissolved.[1] Sonicate for an additional 2 minutes.

-

Precipitation Check upon Dilution:

-

Pipette 10 µL of your 100 mM stock into 990 µL of your specific Assay Buffer (e.g., Tris-HCl).[1]

-

Wait 5 minutes.

-

Inspect for turbidity.[1] If cloudy, the stock concentration is too high for that specific buffer's ionic strength.[1] Lower the stock concentration to 10 mM or add a solubilizing agent (e.g., 0.01% Triton X-100) if compatible with your protein.[1]

-

References

-

PubChem. (n.d.).[1] Compound Summary: Benzamidine hydrochloride.[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Difluoro-benzamidine hydrochloride | 304867-43-4 [sigmaaldrich.com]

- 4. capotchem.cn [capotchem.cn]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes and Protocols: 2,6-Difluoro-benzamidine Hydrochloride as a Tool for Studying Protease Function

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Proteases and the Need for Precision Inhibitors

Proteases represent a vast and functionally diverse class of enzymes that are integral to virtually every biological process. They catalyze the cleavage of peptide bonds in proteins, a fundamental reaction that governs protein turnover, activation, and signaling.[1] Given their central role, the dysregulation of protease activity is implicated in a wide array of pathologies, including cancer, neurodegenerative disorders, and infectious diseases. This has rendered proteases a major class of drug targets.[2]

The study of protease function and the development of therapeutic interventions necessitate the availability of precise chemical tools. Small molecule inhibitors are invaluable for elucidating the physiological roles of specific proteases and for validating them as therapeutic targets. Benzamidine, a simple aromatic amidine, is a well-established reversible competitive inhibitor of trypsin-like serine proteases.[3][4] Its positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of these proteases.[5]

This application note introduces 2,6-Difluoro-benzamidine hydrochloride , a fluorinated analog of benzamidine, as a refined tool for studying protease function. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced potency, selectivity, and metabolic stability.[2][6]

The Rationale for Fluorination: Enhancing the Properties of Benzamidine

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize their properties.[2][6][7] The 2,6-difluoro substitution on the benzamidine scaffold is expected to confer several advantages:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amidinium group. This can influence the inhibitor's binding affinity and its performance in different pH environments.

-